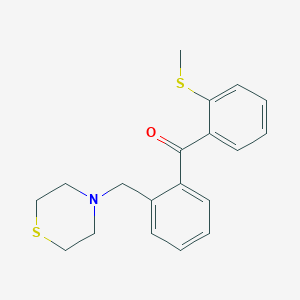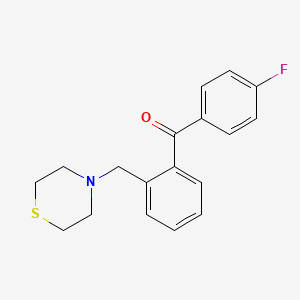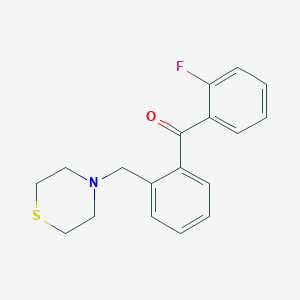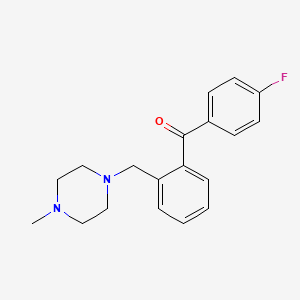
3',5'-Difluoro-3-(2-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Difluoro-3-(2-methylphenyl)propiophenone is a chemical compound with the CAS Number: 898790-14-2. Its molecular weight is 260.28 . The IUPAC name for this compound is 1-(3,5-difluorophenyl)-3-(2-methylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,5’-Difluoro-3-(2-methylphenyl)propiophenone is 1S/C16H14F2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Aplicaciones Científicas De Investigación
Novel Synthesis and Properties
Synthesis of Pyrimidinones : A study demonstrates the synthesis of a series of pyrimidinones, using a similar compound, 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, indicating potential applications in organic synthesis and pharmaceuticals (Bonacorso et al., 2003).
Development of Fluorescent Probes : Research on BODIPY dyes incorporating similar difluorinated compounds shows potential applications in the development of fluorescent pH probes excitable with visible light (Baruah et al., 2005).
Copolymer Synthesis : Another study explored the creation of novel copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, indicating the utility of similar compounds in polymer science (Savittieri et al., 2022).
Photovoltaic Cell Efficiency : Research into polycyclic aromatic chalcones with structures similar to 3',5'-Difluoro-3-(2-methylphenyl)propiophenone shows potential for use in photovoltaic cells as sensitizers (Al-Otaibi et al., 2020).
Analytical and Material Science Applications
Vibrational Wavenumber and NLO Analysis : A study focusing on Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, a compound with structural similarities, highlights its potential in nonlinear optical properties and material science (Mary et al., 2014).
Furan Diels-Alder Reaction Study : Research into difluorinated alkenoate and its reaction with furan, examined through density functional theory calculations, reveals insights into reaction mechanisms and molecular interactions (Griffith et al., 2006).
Synthesis of Methoxylated Propiophenones : A study involving the semisynthesis of natural methoxylated propiophenones from phenylpropenes demonstrates the versatility of similar compounds in organic synthesis (Joshi et al., 2005).
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYABUASVYJHLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644047 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898790-14-2 |
Source


|
| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)
![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)
![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)
![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)


